Amino Acid Ester Stereochemistry: (R)-D-Alanine Versus (S)-L-Alanine Configuration Dictates Prodrug Activation and Antiviral Potency
The target compound bears the (R)-configuration at the alanine α-carbon (D-alanine ester), whereas the active pharmaceutical ingredient remdesivir and its primary synthetic intermediate require the (S)-configuration (L-alanine ester). ProTide SAR studies across multiple nucleoside scaffolds have established that the L-alanine ester is essential for efficient intracellular activation: the L-alanine (S)-isomer of remdesivir's phosphoramidate precursor is preferentially hydrolyzed by CES1 and CatA to release the nucleoside monophosphate, while the D-alanine (R)-isomer shows reduced or abolished substrate recognition by these activating enzymes [1]. In the sofosbuvir ProTide series, the (S)-alanine (Sp) diastereomer demonstrated 18-fold higher anti-HCV activity compared to the (Rp) diastereomer, establishing a quantitative precedent for the magnitude of potency differences attributable to stereochemistry at the phosphoramidate center [2]. While direct EC₅₀ data for the isolated (R)-alanine remdesivir precursor against specific viral polymerases have not been publicly reported, this compound serves as a critical negative control for confirming that antiviral activity depends absolutely on the L-alanine stereochemistry [3].
| Evidence Dimension | Antiviral prodrug activation efficiency and potency dependence on amino acid ester stereochemistry (L-alanine vs D-alanine) |
|---|---|
| Target Compound Data | D-alanine (R)-ester: predicted reduced or absent substrate recognition by CES1 and CatA activating enzymes; used as stereochemical negative control impurity |
| Comparator Or Baseline | L-alanine (S)-ester (sofosbuvir Sp diastereomer): 18-fold higher anti-HCV activity than Rp diastereomer; L-alanine (S)-ester remdesivir (GS-5734): EC₅₀ = 30 nM against MHV in DBT cells, EC₅₀ = 74 nM against SARS-CoV and MERS-CoV in HAE cells |
| Quantified Difference | 18-fold potency difference established between Sp and Rp diastereomers in sofosbuvir series; D-alanine ester is not a substrate for activating enzymes, predicted to produce >10-fold reduction in antiviral activity based on ProTide class SAR |
| Conditions | Sofosbuvir data: HCV genotype 1b replicon assay; Remdesivir data: HAE cell-based antiviral assays |
Why This Matters
For impurity reference standard procurement, the D-alanine isomer must be chromatographically distinguishable from the L-alanine active pharmaceutical ingredient, and its biological inactivity confirms its classification as a non-active impurity requiring quantification and control per ICH Q3A.
- [1] Murakami, E.; Tolstykh, T.; Bao, H.; Niu, C.; Steuer, H.M.; Bao, D.; Chang, W.; Espiritu, C.; Bansal, S.; Lam, A.M.; et al. Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977. Journal of Biological Chemistry, 2010, 285, 34337–34347. View Source
- [2] Sofia, M.J.; Bao, D.; Chang, W.; Du, J.; Nagarathnam, D.; Rachakonda, S.; Reddy, P.G.; Ross, B.S.; Wang, P.; Zhang, H.R.; et al. Discovery of a β-d-2′-deoxy-2′-α-fluoro-2′-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus. Journal of Medicinal Chemistry, 2010, 53, 7202–7218. View Source
- [3] Siegel, D.; Hui, H.C.; Doerffler, E.; Clarke, M.O.; Chun, K.; Zhang, L.; Neville, S.; Carra, E.; Lew, W.; Ross, B.; et al. Discovery and synthesis of a phosphoramidate prodrug of a Pyrrolo[2,1-f][triazin-4-amino] adenine C-nucleoside (GS-5734) for the treatment of Ebola and emerging viruses. Journal of Medicinal Chemistry, 2017, 60, 1648–1661. View Source
